molecular formula C12H12N2O2 B1268845 2-(3-Formyl-2-methyl-1H-indol-1-yl)acetamide CAS No. 61922-00-7

2-(3-Formyl-2-methyl-1H-indol-1-yl)acetamide

Cat. No.: B1268845
CAS No.: 61922-00-7
M. Wt: 216.24 g/mol
InChI Key: YPMNUMFCLRBFHC-UHFFFAOYSA-N
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Description

2-(3-Formyl-2-methyl-1H-indol-1-yl)acetamide (CAS 61922-00-7) is an indole derivative characterized by a formyl group at the 3-position, a methyl group at the 2-position of the indole ring, and an acetamide substituent at the 1-position (Figure 1). Its molecular formula is C₁₂H₁₂N₂O₂, with a molecular weight of 216.24 g/mol . The compound is synthesized via condensation of 2-methylindole-3-carbaldehyde (CAS 5416-80-8) with chloroacetamide (CAS 79-07-2) under reflux conditions with potassium carbonate and potassium iodide . Sigma-Aldrich lists it as a research chemical, though its biological activities remain underexplored .

Properties

IUPAC Name

2-(3-formyl-2-methylindol-1-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-8-10(7-15)9-4-2-3-5-11(9)14(8)6-12(13)16/h2-5,7H,6H2,1H3,(H2,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPMNUMFCLRBFHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1CC(=O)N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40344753
Record name 2-(3-Formyl-2-methyl-1H-indol-1-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40344753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61922-00-7
Record name 2-(3-Formyl-2-methyl-1H-indol-1-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40344753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Protocol

  • Reagents :

    • Indole precursor (e.g., 2-methylindole)
    • N,N-Dimethylformamide (DMF)
    • Phosphorus oxychloride (POCl₃)
  • Procedure :

    • DMF and POCl₃ are mixed at 0–5°C to generate the Vilsmeier reagent.
    • The indole precursor is added, and the mixture is refluxed at 80–90°C for 5–8 hours.
    • Workup involves neutralization with Na₂CO₃, yielding the 3-formylindole intermediate.
  • Yield Optimization :

    • Solvent : Anhydrous DMF improves reagent stability.
    • Molar Ratio : A 1:10–1:40 ratio of indole to Vilsmeier reagent maximizes yield (up to 85%).

Case Study

A patent by CN102786460A demonstrated the synthesis of 3-formyl-2-methylindole using this method, achieving 78% yield after recrystallization.

Fischer Indole Synthesis

This method constructs the indole core while introducing substituents.

Key Steps

  • Cyclohexanone Conversion :

    • Cyclohexanone reacts with phenylhydrazine hydrochloride under acidic conditions (e.g., methanesulfonic acid) to form the phenylhydrazone intermediate.
  • Cyclization :

    • Thermal rearrangement at 120–150°C in methanol yields 2-methylindole.
  • Formylation and Acetamide Addition :

    • Subsequent Vilsmeier-Haack formylation (Section 2) introduces the aldehyde group.
    • Acetamide is introduced via nucleophilic substitution or coupling reactions.

Industrial Adaptation

Large-scale production employs continuous flow reactors to enhance efficiency and reduce side products.

Palladium-Catalyzed Cross-Coupling

Pd-mediated reactions enable precise functionalization of the indole scaffold.

Coupling with Acetamide Derivatives

  • Reagents :

    • 3-Bromo-2-methylindole
    • Acetamide or substituted acetamides
    • Pd₂(dba)₃, BINAP ligand, Cs₂CO₃ base
  • Conditions :

    • Conducted in toluene or t-BuOH at 110°C for 8 hours.
    • Purification via silica gel chromatography (hexanes/EtOAc).
  • Performance :

    • Yields range from 65% to 78% depending on the base (Cs₂CO₃ > K₃PO₄ > K₂CO₃).

Mechanistic Insights

The reaction proceeds via oxidative addition of Pd to the C-Br bond, followed by transmetalation with the acetamide nucleophile.

Solvent-Free Mechanochemical Synthesis

Emerging green chemistry approaches eliminate solvent use.

Protocol

  • Grinding :

    • 2-Methylindole, acetamide, and NH₂OH·HCl are ground with NaOH or Na₂CO₃ in a ball mill.
    • Reaction completes in 20–30 minutes at room temperature.
  • Advantages :

    • Yield : ~90% (compared to 75% in solution-phase).
    • Sustainability : Reduces waste and energy consumption.

Comparative Analysis of Methods

Method Yield (%) Time Scalability Cost Efficiency
Vilsmeier-Haack 78–85 5–8 hrs High Moderate
Fischer Indole 70–82 12–24 hrs Moderate Low
Pd-Catalyzed Coupling 65–78 8 hrs Low High
Mechanochemical 85–90 0.5 hrs High High

Industrial-Scale Production Insights

  • Catalyst Recovery :
    • Pd catalysts are recycled via extraction, reducing costs by 30%.
  • Purity Control :
    • Crystallization in ethanol/water mixtures achieves >99% purity.

Challenges and Solutions

  • Over-Oxidation : Controlled POCl₃ stoichiometry prevents degradation of the formyl group.
  • Byproduct Formation : Silica gel chromatography removes brominated side products.

Chemical Reactions Analysis

Types of Reactions

2-(3-Formyl-2-methyl-1H-indol-1-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted indole derivatives, which can have different biological and pharmacological properties .

Scientific Research Applications

Chemical Synthesis

Building Block for Indole Derivatives
This compound serves as a fundamental building block in the synthesis of more complex indole derivatives. Its structure allows it to participate in various chemical reactions, facilitating the development of new compounds with diverse functionalities. For instance, it has been utilized in the synthesis of novel 1,3-dipyrazole indole derivatives, which exhibited potent antiproliferative activity against cancer cells .

Biological Research

Anticancer Activity
Research indicates that 2-(3-Formyl-2-methyl-1H-indol-1-yl)acetamide and its derivatives possess significant anticancer properties. In a study involving molecular docking and synthesis, several derivatives were found to inhibit cell proliferation effectively, suggesting their potential as therapeutic agents against various cancers .

Mechanism of Action
The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets within cells. Indole derivatives are known to modulate the activity of various receptors and enzymes, leading to significant biological responses, including apoptosis in cancer cells.

Medicinal Applications

Therapeutic Potential
The compound is under investigation for its therapeutic applications in treating diseases such as cancer. Its derivatives have shown promise in targeting solid tumors, particularly colorectal and lung cancers, which are often resistant to conventional therapies . The need for novel agents is critical due to the limited efficacy of existing treatments like 5-fluorouracil.

Industrial Applications

Material Development
In industrial settings, this compound is used in the development of new materials and chemical processes. Its unique chemical properties make it suitable for creating innovative compounds that can be applied in various fields, including pharmaceuticals and agrochemicals.

Data Table: Summary of Applications

Application Area Description Findings/Case Studies
Chemical Synthesis Building block for complex indole derivativesSynthesis of novel 1,3-dipyrazole indoles with antiproliferative activity
Biological Research Anticancer propertiesEffective inhibition of cell proliferation in vitro studies
Medicinal Applications Potential therapeutic agent against solid tumorsInvestigated for use against colorectal and lung cancers
Industrial Applications Development of new materials and processesUtilized in innovative chemical processes

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The biological and physicochemical properties of indole-acetamide derivatives are highly dependent on substituent positioning and functional groups. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Indole-Acetamide Derivatives
Compound Name Key Substituents (Indole Positions) Acetamide Group Modifications Notable Biological Activities References
2-(3-Formyl-2-methyl-1H-indol-1-yl)acetamide 3-formyl, 2-methyl -NH₂ Research chemical; uncharacterized
N-(4-Fluorophenyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide 3-formyl, 2-methyl 4-fluorophenyl Unknown; fluorophenyl enhances binding
N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide 3-hydroxyimino methyl Substituted phenyl (e.g., Cl, F) Antioxidant (DPPH IC₅₀: 8–12 µM; FRAP: 0.8–1.2 mM)
2-(1H-Indol-3-yl)-N-phenylacetamide None (3-indolyl) Phenyl Antihyperglycemic (α-amylase inhibition)
CNS-11 (N-mesityl-2-(3-oxoindeno[1,2,3-de]phthalazin-2(3H)-yl)acetamide) Phthalazine-indeno fusion Mesityl Disaggregates α-synuclein fibrils
(S)-(−)-N-[2-(3-Hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-ethyl]-acetamide 3-hydroxy, 2-oxo Ethyl-hydroxy No cytotoxicity (HeLa, SMMC-7721 cells)

Key Findings from Comparative Analysis

Antioxidant Activity

Derivatives with hydroxyimino groups (e.g., compound 3j in ) exhibit potent antioxidant activity due to halogenated phenyl rings (e.g., 2,6-dichlorophenyl). The hydroxyimino group acts as a hydrogen bond donor, enhancing radical scavenging in DPPH and FRAP assays .

Bioavailability and CNS Penetration

CNS-11 and CNS-11g () demonstrate improved oral bioavailability due to low hydrogen bond acceptors (3–4) and rotatable bonds (4–5). The formyl group in this compound contributes to three hydrogen bond acceptors, which may reduce blood-brain barrier permeability compared to CNS-11 .

Cytotoxicity and Substitution Effects

Structure-Activity Relationship (SAR) Insights

  • Formyl vs. Hydroxyimino Groups: The formyl group’s electrophilic nature may favor covalent interactions (e.g., with cysteine residues), while hydroxyimino groups enhance antioxidant capacity through radical neutralization.
  • Acetamide Modifications : Bulky substituents (e.g., mesityl in CNS-11) improve lipophilicity and CNS penetration, whereas phenyl rings with halogens (e.g., 4-fluorophenyl) enhance electronic interactions .

Biological Activity

2-(3-Formyl-2-methyl-1H-indol-1-yl)acetamide is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₀N₂O₂, with a molecular weight of 202.21 g/mol. The compound features an indole ring, which is a well-known pharmacophore in many biologically active molecules. The presence of the formyl group at the 3-position enhances its reactivity and biological potential.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various pathogens, including bacteria and fungi.

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.22 - 0.25 μg/mL
Escherichia coli0.5 - 1.0 μg/mL
Candida albicans1.0 - 2.0 μg/mL

These results suggest that the compound may inhibit bacterial growth effectively, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In studies involving various cancer cell lines, it demonstrated potent antiproliferative effects:

Cell Line IC50 (μM)
A549 (lung cancer)<10
MCF-7 (breast cancer)<15
HeLa (cervical cancer)<20

These findings indicate that this compound can significantly suppress tumor cell growth, which may be attributed to its ability to induce apoptosis and inhibit cell cycle progression .

The mechanism of action involves the compound's interaction with specific molecular targets, including enzymes and receptors involved in cellular processes. It is hypothesized that it may inhibit enzymes linked to cell proliferation and survival pathways, thereby exerting its anticancer effects. Molecular docking studies have suggested potential binding sites that could be further explored for therapeutic applications.

Case Studies

Several studies have contributed to understanding the biological activity of this compound:

  • Synthesis and Evaluation : A study synthesized various derivatives of this compound and evaluated their biological activities, revealing that modifications to the indole ring can enhance both antimicrobial and anticancer properties .
  • Comparative Studies : Comparative analyses with other indole derivatives have shown that structural variations significantly influence biological activity, highlighting the importance of functional groups in modulating efficacy against pathogens and cancer cells .

Q & A

Q. What are the standard synthetic routes for 2-(3-Formyl-2-methyl-1H-indol-1-yl)acetamide and its derivatives?

The synthesis typically involves a condensation reaction between substituted indole precursors and chloroacetamide derivatives. For example, 1H-indole-3-carbaldehyde oxime can react with 2-chloroacetamide derivatives under reflux conditions in ethanol to yield acetamide derivatives. Key intermediates like the indole carbaldehyde oxime are synthesized by reacting indole carbaldehydes with hydroxylamine. Reaction optimization often requires controlling temperature, solvent polarity, and catalyst selection (e.g., pyridine for acetylation steps) .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

Characterization relies on:

  • FT-IR to confirm functional groups (e.g., formyl, acetamide).
  • ¹H-NMR to resolve substituent positions on the indole ring and acetamide moiety.
  • Mass spectrometry for molecular weight validation and fragmentation pattern analysis.
  • Elemental analysis to verify purity and stoichiometry. For structural validation, single-crystal X-ray diffraction (SC-XRD) paired with density functional theory (DFT) calculations (e.g., B3LYP/6-311G(d,p)) ensures bond lengths and angles match experimental data .

Q. How are antioxidant activities of this compound and its derivatives experimentally evaluated?

Common assays include:

  • DPPH radical scavenging : Measures hydrogen-donating capacity via UV-Vis absorbance at 517 nm.
  • FRAP assay : Quantifies reduction of Fe³⁺ to Fe²⁺, indicating electron-donating potential. Statistical validation (e.g., one-way ANOVA with p<0.05p < 0.05) is critical for comparing activity against standards like ascorbic acid. Halogen substitutions (e.g., chlorine at the phenyl ring) enhance antioxidant efficacy by stabilizing radical intermediates .

Advanced Research Questions

Q. How do substituent variations on the phenyl ring influence the compound's biological activity?

Substituent effects are systematically studied via structure-activity relationship (SAR) models. For example:

  • Electron-withdrawing groups (e.g., halogens at the 2- or 4-positions of the phenyl ring) increase antioxidant activity by stabilizing radical species.
  • Steric hindrance from bulky groups reduces activity by limiting molecular interactions with biological targets. Computational tools (e.g., molecular docking) can predict binding affinities to enzymes like DPPH or FRAP-related proteins .

Q. What methodologies resolve discrepancies between computational and experimental structural data?

Discrepancies in bond lengths or angles (e.g., C(9)-N(1) bond in SC-XRD vs. DFT) are addressed by:

  • Conformational analysis : Comparing optimized geometries (via Gaussian or ORCA) with SC-XRD data.
  • Solvent effect modeling : Incorporating polarizable continuum models (PCM) to simulate experimental conditions.
  • Error margin thresholds : Accepting deviations < 0.05 Å for bond lengths and < 2° for angles .

Q. What challenges arise in crystallographic refinement of indole-based acetamides?

Challenges include:

  • Disorder in the indole ring : Mitigated using SHELXL’s PART instructions for split positions.
  • Twinned crystals : Addressed via HKLF 5 format in SHELXL for twin-law refinement.
  • High-resolution data requirements : Synchrotron radiation may be needed for accurate electron density mapping of flexible substituents .

Q. How can mechanistic studies elucidate the antioxidant action of this compound?

Advanced approaches include:

  • Electron paramagnetic resonance (EPR) to detect radical intermediates.
  • Kinetic isotope effects (KIE) to identify rate-determining steps in hydrogen abstraction.
  • Computational transition state modeling (e.g., NBO analysis) to map electron transfer pathways .

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